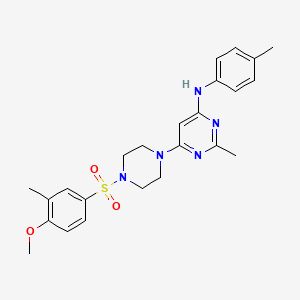![molecular formula C27H25N3O2 B14983555 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B14983555.png)
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinazoline precursor under controlled conditions. The reaction may involve catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Both the indole and quinazoline rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The indole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Quinazoline derivatives: Used in the treatment of cancer and other diseases.
Uniqueness
What sets 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one apart is its combined structure of indole and quinazoline, which may offer synergistic effects in biological systems. This unique combination can enhance its therapeutic potential and broaden its application scope.
Propriétés
Formule moléculaire |
C27H25N3O2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[(1-benzyl-5-methyl-2-oxo-3H-indol-3-yl)methyl]-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C27H25N3O2/c1-3-29-25(28-23-12-8-7-11-20(23)26(29)31)16-22-21-15-18(2)13-14-24(21)30(27(22)32)17-19-9-5-4-6-10-19/h4-15,22H,3,16-17H2,1-2H3 |
Clé InChI |
JJOUVTSXJBNXLD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=C(C=CC(=C4)C)N(C3=O)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14983472.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B14983477.png)
![7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983483.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983489.png)

![2-[3-(4-Methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14983496.png)
![5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14983498.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B14983504.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14983505.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B14983508.png)
![1-ethyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983511.png)
![4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983514.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B14983519.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B14983533.png)
